N-(4-chlorophenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, also known as CMA, is a synthetic compound that belongs to the family of quinoline-based molecules. It has been widely studied for its potential applications in scientific research, particularly in the field of drug discovery and development. In
Scientific Research Applications
Medicinal Chemistry
Quinoline derivatives are known for their broad range of pharmacological activities, including anticancer , antiviral , anti-microbial , antifungal , anti-inflammatory , and anti-platelet aggregation activities .
Synthetic Organic Chemistry
These compounds are valuable in synthetic organic chemistry due to their versatility in chemical reactions and potential to create greener and more sustainable chemical processes .
Industrial Chemistry
Quinolines have applications in industrial chemistry, possibly as catalysts or intermediates in the synthesis of various industrial chemicals .
Photovoltaic Applications
Quinoline derivatives, particularly metal complexes, have been explored for their use in third-generation photovoltaic cells .
Multicomponent Reactions (MCRs)
The compound could be used in MCRs to construct complex molecular architectures in a single step, utilizing multiple starting materials .
Catalysis
Quinoline derivatives may serve as catalysts in various synthetic reactions, offering synthetic advantages and contributing to mechanistic aspects of the reactions .
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O3/c1-16-6-8-17(9-7-16)24(30)21-14-28(22-5-3-2-4-20(22)25(21)31)15-23(29)27-19-12-10-18(26)11-13-19/h2-14H,15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNLEOJMCZZDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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